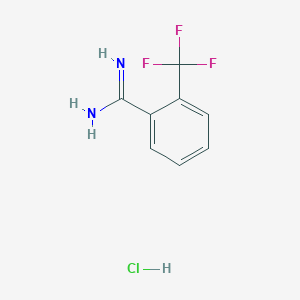

2-(Trifluoromethyl)benzamidine hydrochloride

Descripción general

Descripción

2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular weight of 224.61 . It is a white to light yellow powder . The IUPAC name for this compound is 2-(trifluoromethyl)benzenecarboximidamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . It has a molecular weight of 224.61 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidines and Tetrahydropyrimidines

2-(Trifluoromethyl)benzamidine hydrochloride plays a crucial role in the synthesis of pyrimidines and tetrahydropyrimidines. The cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride leads to the formation of these compounds. Two methods were tested for this cyclo-condensation: a 1 M solution of sodium hydroxide and sodium alkoxide/alcohol, yielding different structures depending on the reaction conditions and the structure of the β-alkoxyvinyl trifluoromethyl ketones (Zanatta et al., 1998).

Main Group and Coordination Chemistry

N-silylated benzamidines, including those derived from benzamidine hydrochloride, are significant in main group and coordination chemistry. These compounds serve as precursors for various inorganic heterocycles and react with transition metal halides to form benzamidinato chelate complexes. They also exhibit applications in the synthesis of transition metal amido, imido, nitrido, and hydrazido complexes (Edelmann, 1994).

Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-Triazoles

The compound is used in the synthesis of 5-substituted 3-trifluoromethyl-1,2,4-triazoles. This synthesis involves a three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, with benzamidine hydrochloride being a key reactant. These triazoles are of interest due to their biological and physiological activities (Funabiki et al., 1999).

Synthesis of Benzimidazole Derivatives

This compound is utilized in the synthesis of 2-arylbenzimidazole derivatives. This process involves a copper-catalyzed reaction with 1-fluoro-2-nitrobenzene, showing potential in creating various organic compounds (Sayahi et al., 2018).

Photometric Determination of Vanadium(V)

This compound is also used in the extractive photometric determination of vanadium(V) as part of ternary systems involving thiocyanate or azide. The method uses N-hydroxy-N-p-chlorophenyl-N'-(2-methyl-4-chlorophenyl) benzamidine hydrochloride and has been applied to standard steel samples (Kharsan et al., 1979).

Safety and Hazards

For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Mecanismo De Acción

Target of Action

Benzamidine, a compound with a similar structure, is known to interact with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)benzamidine hydrochloride is currently unknown. As mentioned earlier, benzamidine interacts with various proteins, potentially influencing their function . It’s possible that this compound may have a similar mode of action, but this needs to be confirmed through further studies.

Análisis Bioquímico

Biochemical Properties

2-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming stable complexes that inhibit their activity. The interaction between this compound and these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to alterations in gene expression and cellular metabolism. For instance, the inhibition of thrombin by this compound can affect the coagulation cascade, impacting cell function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of serine proteases. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. The inhibitor forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is crucial for its effectiveness in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can maintain its inhibitory effects for extended periods, although its potency may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is essential for its inhibitory effects on target enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with cytoplasmic proteases. Additionally, the compound can be directed to specific organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical assays .

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJIKBARHCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655092 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171756-10-7 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)